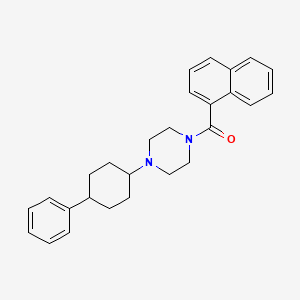![molecular formula C19H30N2O2 B6020754 2-[1-cyclopentyl-4-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6020754.png)
2-[1-cyclopentyl-4-(3-methoxybenzyl)-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-cyclopentyl-4-(3-methoxybenzyl)-2-piperazinyl]ethanol is a chemical compound that belongs to the family of piperazine derivatives. It has been extensively studied for its potential use in scientific research due to its unique pharmacological properties.
Mécanisme D'action
The mechanism of action of 2-[1-cyclopentyl-4-(3-methoxybenzyl)-2-piperazinyl]ethanol involves its binding to the dopamine D2 receptor and the serotonin 5-HT1A receptor. This leads to the modulation of neurotransmitter release in the brain, resulting in the regulation of mood, anxiety, and other psychiatric symptoms.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to an improvement in mood and a reduction in anxiety. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[1-cyclopentyl-4-(3-methoxybenzyl)-2-piperazinyl]ethanol in lab experiments include its high affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor, making it a potential candidate for the treatment of various psychiatric disorders. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of 2-[1-cyclopentyl-4-(3-methoxybenzyl)-2-piperazinyl]ethanol. These include further studies to determine its safety and efficacy in the treatment of psychiatric disorders, the development of new analogs with improved pharmacological properties, and the investigation of its potential use in the treatment of neurodegenerative disorders.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. It has unique pharmacological properties, including its high affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor, making it a potential candidate for the treatment of various psychiatric disorders. However, further studies are needed to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 2-[1-cyclopentyl-4-(3-methoxybenzyl)-2-piperazinyl]ethanol involves the condensation of 1-cyclopentyl-4-(3-methoxybenzyl)piperazine with ethylene glycol in the presence of a catalyst. The resulting product is then purified using various chromatographic techniques to obtain the pure compound.
Applications De Recherche Scientifique
2-[1-cyclopentyl-4-(3-methoxybenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential use in scientific research. It has been shown to have a high affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor, making it a potential candidate for the treatment of various psychiatric disorders such as depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
2-[1-cyclopentyl-4-[(3-methoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-23-19-8-4-5-16(13-19)14-20-10-11-21(17-6-2-3-7-17)18(15-20)9-12-22/h4-5,8,13,17-18,22H,2-3,6-7,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJRGWCVACRFCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(C(C2)CCO)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-chloro-3-pyridazinyl)-4-(4-ethylphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6020675.png)

![3-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6020697.png)
![4-{4-[(2-methoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B6020699.png)
![3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B6020711.png)
![4-acetyl-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6020718.png)
![4-methoxy-3-[(4-nitrobenzoyl)amino]-N-phenylbenzamide](/img/structure/B6020724.png)
![2-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6020732.png)
![4-[5-amino-4-(1-methyl-1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzamide](/img/structure/B6020735.png)
![2-[{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B6020748.png)
![ethyl 2-oxo-4-(2-thienyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B6020759.png)
![1-(2-methoxyethyl)-6-oxo-N-{[1-(1-piperidinyl)cyclohexyl]methyl}-3-piperidinecarboxamide](/img/structure/B6020760.png)
![3-{1-[3-(2-chlorophenyl)propanoyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6020783.png)
![N~2~-(2-ethylphenyl)-N~1~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6020784.png)